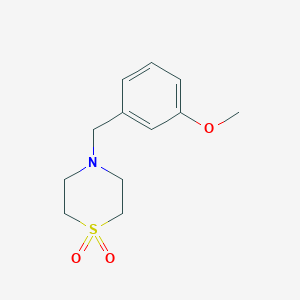

4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of methoxybenzyl compounds, which are often used in organic chemistry as precursors or intermediates in various reactions . Methoxybenzyl compounds are known for their stability and reactivity, making them useful in a variety of chemical contexts .

Synthesis Analysis

While specific synthesis methods for “4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione” are not available, similar compounds have been synthesized using various methods. For instance, a glucoside of a physiologically active vanillyl alcohol was synthesized using maltase from Saccharomyces cerevisiae as a catalyst .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “this compound” are not available, similar compounds like methoxybenzyl alcohols are known to undergo a variety of reactions, including oxidation and reduction .作用機序

Target of Action

Similar compounds such as chalcone analogues have been shown to interact with theEstrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression involved in the development and physiology of the reproductive system .

Mode of Action

Similar compounds like chalcone analogues can form a hydrogen bond to the glu353 residue in the active site of erα . This interaction can lead to changes in the conformation of the receptor, influencing its ability to regulate gene expression .

Biochemical Pathways

Compounds like chalcone analogues and their derivatives have been widely synthesized and explored for their potential uses, especially in anticancer drug discovery researches . They are known to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .

Result of Action

Similar compounds like chalcone analogues have been shown to exhibit cytotoxic activity against various cancer cell lines . They can induce apoptosis (programmed cell death) and inhibit cell proliferation, thereby exerting their anticancer effects .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and appropriate safety precautions. While an SDS for “4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione” is not available, similar compounds like 4-Methoxybenzyl alcohol and 4-Hydroxy-3-methoxybenzyl alcohol have SDSs available .

特性

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-16-12-4-2-3-11(9-12)10-13-5-7-17(14,15)8-6-13/h2-4,9H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDYPBOZAAYIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2951136.png)

![1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2951138.png)

![Methyl 2-[3-oxo-1-(prop-2-yn-1-yl)piperazin-2-yl]acetate](/img/structure/B2951140.png)

![1-methyl-5-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2951142.png)

![N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2951145.png)